molecular formula C24H28O7 B1674627 Garcinone D CAS No. 107390-08-9

Garcinone D

Cat. No. B1674627
M. Wt: 428.5 g/mol
InChI Key: TYALNCRUIKOKGP-UHFFFAOYSA-N
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Description

Garcinone D is a xanthone that has been found in G. mangostana and has diverse biological activities . It is known to promote the proliferation of C17.2 neural progenitor cells . The molecular formula of Garcinone D is C24H28O7 and its molecular weight is 428.183503g/mol .


Molecular Structure Analysis

The molecular structure of Garcinone D is represented by the formula C24H28O7 . The exact mass is 428.18 and the molecular weight is 428.480 .


Physical And Chemical Properties Analysis

Garcinone D is a yellow powder . Its density is 1.3±0.1 g/cm3, boiling point is 674.2±55.0 °C at 760 mmHg, and vapour pressure is 0.0±2.2 mmHg at 25°C . The molar refractivity is 116.2±0.3 cm3 .

Scientific Research Applications

Dermatology and Cosmetology

Garcinone D, a xanthone derivative found in the fruit of Garcinia mangostana, has been shown to have protective and reparative effects on oxidative damage in human keratinocytes .

Application

The antioxidant potential of Garcinone D was evaluated using in vitro cultures of human epidermal keratinocytes . It was found to be capable of both protecting and restoring oxidative damage induced by H2O2 .

Method

The arils and shells of Garcinia mangostana were extracted with chloroform and methanol, and the extracts were further purified to yield 12 xanthone derivatives . These compounds were then tested on in vitro cultures of human epidermal keratinocytes .

Results

The study demonstrated that Garcinone D, by reducing the generation of intracellular reactive oxygen species (ROS), prevents the activation of AKT (protein kinase B), ERK (extracellular signal-regulated kinase), p53, and other cellular pathways underlying cell damage and apoptosis activation . This suggests that Garcinone D is effective in protecting the skin from the action of free radicals, thus preventing skin aging .

Neurology

Garcinone D has been found to have multifunctional activities for the therapy of Alzheimer’s Disease .

Application

Garcinone D was found to exhibit significant inhibition of self-induced β-amyloid (Aβ) aggregation and also β-site amyloid precursor protein-cleaving enzyme 1 . It also acted as a potential antioxidant and biometal chelator .

Method

A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro and in Escherichia coli cells .

Results

Among the tested compounds, Garcinone D showed better antioxidant properties to scavenge Diphenyl-1- (2,4,6-trinitrophenyl) hydrazyl (DPPH) free radical than Trolox, and potent neuroprotective effects against glutamate-induced HT22 cell death partly by up-regulating HO-1 protein level and then scavenging reactive oxygen species .

Antioxidant Research

Garcinone D has been found to have antioxidant properties .

Application

The antioxidant properties of Garcinone D were assessed .

Method

Xanthones isolated from Garcinia mangostana, including Garcinone D, were tested for their antioxidant properties .

Results

The study found that Garcinone D exhibited significant antioxidant properties .

Antimicrobial Research

Garcinone D has been found to have antimicrobial properties .

Application

The antimicrobial activity of Garcinone D was assessed . It was found to be effective against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Method

The resin, pericarp of fruit, and leaves of Garcinia mangostana L were extracted with 70% ethanol and 80% methanol . The extracts were then tested for their antimicrobial properties .

Results

The study found that the extracts were effective as antimicrobials .

Anticancer Research

Garcinone D has been found to have anticancer properties .

Application

Garcinone D was found to exhibit significant anticancer effects .

Method

A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro .

Results

The study found that Garcinone D exhibited significant anticancer properties .

Anti-obesity Research

Garcinone D has been found to have anti-obesity properties .

Application

The anti-obesity effects of Garcinone D were assessed .

Method

A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro .

Results

The study found that Garcinone D exhibited significant anti-obesity properties .

Anti-inflammatory Research

Garcinone D has been found to have anti-inflammatory properties .

Application

The anti-inflammatory effects of Garcinone D were assessed . It was found to be effective in reducing inflammation .

Method

The resin, pericarp of fruit, and leaves of Garcinia mangostana L were extracted with 70% ethanol and 80% methanol . The extracts were then tested for their anti-inflammatory properties .

Results

The study found that the extracts were effective as anti-inflammatories .

Anti-viral Research

Garcinone D has been found to have anti-viral properties .

Application

The anti-viral effects of Garcinone D were assessed . It was found to be effective against various viruses .

Method

A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro .

Results

The study found that Garcinone D exhibited significant anti-viral properties .

Anti-ulcer Research

Garcinone D has been found to have anti-ulcer properties .

Application

The anti-ulcer effects of Garcinone D were assessed .

Method

A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro .

Results

The study found that Garcinone D exhibited significant anti-ulcer properties .

Safety And Hazards

Garcinone D is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing .

properties

IUPAC Name

1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYALNCRUIKOKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420547
Record name GARCINONE D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Garcinone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Garcinone D

CAS RN

107390-08-9
Record name Garcinone D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107390-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GARCINONE D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Garcinone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 204 °C
Record name Garcinone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
339
Citations
X Yang, S Wang, Y Ouyang, Y Tu, A Liu, Y Tian… - Neuroscience …, 2016 - Elsevier
… Garcinone D also increased the protein levels of nuclear factor erythroid 2-… garcinone D-induced C17.2 cell proliferation. Taken together, it is the first time to show that garcinone D …
Number of citations: 20 www.sciencedirect.com
S Suksamrarn, O Komutiban, P Ratananukul… - Chemical and …, 2006 - jstage.jst.go.jp
… Comparison of the 1H- and 13CNMR data of 3 with those of garcinone D (17)11) suggested that 3 only differed from compound 17 in the nature of the substituent at the 8-position. In this …
Number of citations: 314 www.jstage.jst.go.jp
S Ramesh, M Priya, S Prabhu - Journal of Pharmacognosy and …, 2017 - phytojournal.com
Research around the world is being aimed at identifying new and effective therapeutic products to serve as a substitute for the substances that are currently being used in various …
Number of citations: 5 www.phytojournal.com
XH Xu, QY Liu, T Li, JL Liu, X Chen, L Huang… - Scientific Reports, 2017 - nature.com
Ovarian cancer remains the most lethal gynecological malignant tumor. In this study, 24 xanthones were isolated and identified from the pericarps of mangosteen (Garcinia mangostana)…
Number of citations: 46 www.nature.com
GCL Ee, S Daud, SA Izzaddin… - Journal of Asian natural …, 2008 - Taylor & Francis
… α-Mangostin gave a very low IC 50 value of 5.5 μg/ml, while garcinone D gave an IC 50 value of 3.2 μg/ml and mangostanol gave an IC 50 value of 9.6 μg/ml, indicating these three …
Number of citations: 55 www.tandfonline.com
W Widowati, L Darsono, J Suherman… - Int J Biosci Biochem …, 2014 - researchgate.net
… , γ-mangostin, Garcinone-C and Garcinone-D. MPE and xanthones have high ABTSreducing activity. MPE, α-mangostin, γ-mangostin, Garcinone-D decrease EPN-induced aggregation …
Number of citations: 42 www.researchgate.net
MJ Balunas, B Su, RW Brueggemeier… - Journal of natural …, 2008 - ACS Publications
… (9) being the only one of the four compounds found to strongly inhibit aromatase in cells (−0.5 PCA), garcinone E (4) being moderately inhibitory (32.3 PCA), and garcinone D (3) and α-…
Number of citations: 136 pubs.acs.org
S Wang, Q Li, M Jing, E Alba, X Yang, R Sabaté… - Neurochemical …, 2016 - Springer
… Garcinone D has an obvious effect on promoting cell proliferation. We also observed that Garcinone D potently enhanced the proliferation of C17.2 cells, a kind of neural stem cell line (…
Number of citations: 62 link.springer.com
P Prayongpan - ejournals.swu.ac.th
… ., α-mangostin, γ-mangostin, and garcinone D (Figure 1). The structures of these … garcinone D. The predicted 1 H and 13 C chemical shifts of α-mangostin, γ-mangostin and garcinone D …
Number of citations: 3 ejournals.swu.ac.th
B Vemu, MC Nauman, JP Veenstra… - International journal of …, 2019 - ncbi.nlm.nih.gov
… When comparing γ-mangostin to garcinone D it is evident that the when the isoprenyl group is hydroxylated it can counter the methoxy group at the 7 position ultimately restoring CDK4 …
Number of citations: 17 www.ncbi.nlm.nih.gov

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